

DBCO-PEG4-Ahx-DM1 molecular weight and formula

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Compound of Interest

Compound Name: DBCO-PEG4-Ahx-DM1

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In-Depth Technical Guide: DBCO-PEG4-Ahx-DM1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical application of **DBCO-PEG4-Ahx-DM1**, a key reagent in the development of next-generation antibody-drug conjugates (ADCs).

Core Compound Data

DBCO-PEG4-Ahx-DM1 is a pre-formed drug-linker conjugate. It incorporates the cytotoxic agent DM1, a potent microtubule inhibitor, connected to a dibenzocyclooctyne (DBCO) group via a hydrophilic polyethylene glycol (PEG) and aminocaproic acid (Ahx) spacer. The DBCO moiety allows for straightforward, copper-free "click chemistry" conjugation to azide-modified antibodies.

Property	Value	Source(s)
Molecular Weight	1297.92 g/mol	[1][2][3]
Molecular Formula	C68H89CIN6O17	[1][3][4]
CAS Number	2479378-44-2	[1][5]

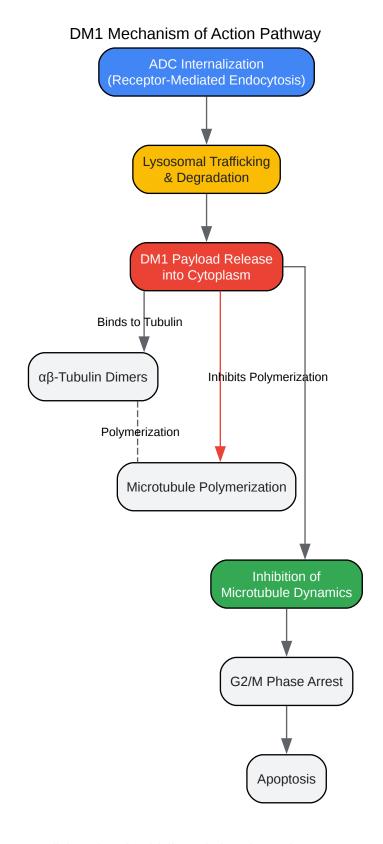


Mechanism of Action: The DM1 Payload

The cytotoxic component of this conjugate is DM1 (Mertansine), a derivative of maytansine. Maytansinoids are potent anti-mitotic agents that exert their cell-killing effects by disrupting microtubule dynamics, a critical process for cell division.[1][6][7]

Upon internalization of the ADC by a target cell, the DM1 payload is released. DM1 binds to tubulin, the protein subunit of microtubules, at the vinca alkaloid binding site.[4][6] This binding inhibits the polymerization of tubulin into microtubules.[1][5][6] The disruption of microtubule assembly and dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[4][8]





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Caption: Signaling pathway of the DM1 payload.



Experimental Protocols

The conjugation of **DBCO-PEG4-Ahx-DM1** to an azide-modified antibody is achieved through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[9][10]

Protocol: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol outlines the conjugation of **DBCO-PEG4-Ahx-DM1** to an antibody that has been previously functionalized with azide groups.

- 1. Reagent Preparation:
- Azide-Modified Antibody: Ensure the azide-functionalized antibody is in an appropriate buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.[11] The buffer must be free of sodium azide, as it will compete with the antibody's azide groups for reaction with the DBCO linker.
 [12]
- DBCO-PEG4-Ahx-DM1 Solution: Prepare a stock solution of DBCO-PEG4-Ahx-DM1 in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[11]
- 2. SPAAC Conjugation Reaction:
- To the azide-functionalized antibody solution, add a 5- to 20-fold molar excess of the DBCO-PEG4-Ahx-DM1 stock solution.[11]
- Note: The final concentration of DMSO in the reaction mixture should be kept below 10% to maintain the integrity and stability of the antibody.[11]
- Incubate the reaction mixture for 4-24 hours. The incubation can be performed at room temperature or at 4°C with gentle mixing.[11]
- 3. Purification of the ADC:
- Following incubation, remove the excess, unreacted DBCO-PEG4-Ahx-DM1 using a desalting column (e.g., PD-10) equilibrated with PBS.[11]



- Concentrate the purified ADC and perform a buffer exchange using a protein concentrator with an appropriate molecular weight cutoff.[11]
- 4. Characterization of the ADC:
- Drug-to-Antibody Ratio (DAR): Determine the average number of DM1 molecules conjugated to each antibody. This can be accomplished using techniques such as reverse-phase or hydrophobic interaction chromatography (RP-HPLC or HIC), or mass spectrometry.[11]
- Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using size-exclusion chromatography (SEC).[11]

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